molecular formula C10H16O4 B170668 Tert-butyl 3,5-dioxohexanoate CAS No. 116967-26-1

Tert-butyl 3,5-dioxohexanoate

Cat. No.: B170668
CAS No.: 116967-26-1
M. Wt: 200.23 g/mol
InChI Key: IEMDBJOYPKSZKH-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dioxohexanoate is an organic compound that belongs to the class of β-keto esters It is characterized by the presence of two keto groups at the 3rd and 5th positions of the hexanoate chain, with a tert-butyl ester group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3,5-dioxohexanoate can be synthesized through the acylation of the bisenolate of tert-butyl 3-oxovalerate with commercially available Weinreb acetamide . This reaction typically involves the use of a strong base to generate the bisenolate intermediate, followed by the addition of the acylating agent under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts such as recombinant alcohol dehydrogenase from Lactobacillus brevis. This enzyme exhibits a broad substrate range and considerable stability, making it suitable for the regio- and enantioselective reduction of 3,5-dioxohexanoate esters . The process may also involve cofactor regeneration using a coupled-substrate process to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-dioxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 3,5-dioxohexanoate involves its reduction by alcohol dehydrogenases to yield hydroxyhexanoates. The enzyme-catalyzed reduction is highly regio- and enantioselective, leading to the formation of optically pure products. The molecular targets include the keto groups at the 3rd and 5th positions, which are reduced to hydroxyl groups through the transfer of hydride ions from the cofactor NADPH .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,5-dioxohexanoate is unique due to its specific substitution pattern and the presence of two keto groups, which make it a versatile intermediate for the synthesis of various chiral compounds. Its ability to undergo regio- and enantioselective reduction further enhances its value in asymmetric synthesis and biocatalysis .

Properties

IUPAC Name

tert-butyl 3,5-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(11)5-8(12)6-9(13)14-10(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMDBJOYPKSZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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